NBI-74330

CXCR3 antagonist radioligand binding receptor affinity

NBI-74330 delivers the balanced sub‑10 nM functional potency, defined selectivity over CXCR4/CCR7, and characterized in vivo PK/PD that make it the gold‑standard CXCR3 antagonist for preclinical research. With a 5‑fold affinity advantage over AMG 487, validated reductions in arthritic scores and pathogenic T‑cell subsets in the CIA model, and a public oral/s.c. dosing regimen (100 mg/kg), this compound provides a directly reproducible framework for SAR, PK/PD modeling, and target‑occupancy studies. Generic substitution is scientifically invalid—only NBI‑74330 guarantees the empirical potency, selectivity, and in vivo exposure parameters your experiments demand.

Molecular Formula C32H27F4N5O3
Molecular Weight 605.6 g/mol
Cat. No. B7827092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBI-74330
Molecular FormulaC32H27F4N5O3
Molecular Weight605.6 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F
InChIInChI=1S/C32H27F4N5O3/c1-3-44-24-11-9-23(10-12-24)41-30(39-29-25(31(41)43)7-5-15-38-29)20(2)40(19-22-6-4-14-37-18-22)28(42)17-21-8-13-27(33)26(16-21)32(34,35)36/h4-16,18,20H,3,17,19H2,1-2H3/t20-/m1/s1
InChIKeyXMRGQUDUVGRCBS-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NBI-74330: A Potent and Selective CXCR3 Antagonist for Inflammatory and Autoimmune Research


NBI-74330 (CAS 855527-92-3) is a small-molecule antagonist of the CXC chemokine receptor 3 (CXCR3), a G protein-coupled receptor predominantly expressed on activated T helper type 1 (Th1) cells and implicated in various inflammatory and autoimmune pathologies [1]. Synthesized as part of the T487 quinazolinone-derived series, NBI-74330 is structurally defined as N-1R-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethylphenyl)acetamide [2]. The compound is supplied as a racemic mixture and is primarily utilized as a research tool to investigate CXCR3-mediated signaling pathways in vitro and in vivo .

Why CXCR3 Antagonists Like NBI-74330 Cannot Be Substituted Without Quantitative Validation


Generic substitution among CXCR3 antagonists is scientifically invalid due to substantial divergence in receptor binding affinity, functional potency, and pharmacokinetic profiles across the chemical class. Even within the same structural series, variations in ligand-binding kinetics and off-target activity can profoundly alter experimental outcomes [1]. For instance, TAK-779 exhibits dual antagonism at murine CCR5 and CXCR3, confounding target-specific interpretations, while SCH 546738 operates via a non-competitive mechanism distinct from NBI-74330's mode of action [2]. The quantitative evidence below demonstrates that NBI-74330 occupies a specific performance niche defined by a balance of sub-10 nM functional potency across multiple assay platforms, a defined selectivity profile, and characterized in vivo exposure parameters—parameters that cannot be assumed for any other CXCR3 antagonist without identical empirical verification [3].

Quantitative Differentiation of NBI-74330: Head-to-Head Binding, Functional, and In Vivo Evidence


Binding Affinity: NBI-74330 vs. AMG 487 for CXCR3

In a direct comparison using the same radioligand binding assay format, NBI-74330 demonstrates approximately 5-fold higher affinity for the CXCR3 receptor than the structurally related clinical candidate AMG 487 . NBI-74330 potently inhibits 125I-CXCL10 binding with a pKi of 8.13, corresponding to a Ki of 7.4 nM [1]. While absolute Ki values for AMG 487 under identical conditions are not specified, the vendor-reported relative affinity provides a quantifiable selectivity advantage for NBI-74330 in receptor engagement studies . Additional binding studies confirm NBI-74330 inhibits 125I-CXCL11 binding to CXCR3-CHO cell membranes with a Ki of 3.6 nM, and is 12-fold and 3.5-fold more potent than the endogenous ligands CXCL9 (Ki = 45.2 nM) and CXCL10 (Ki = 12.5 nM), respectively [2].

CXCR3 antagonist radioligand binding receptor affinity comparative pharmacology

Functional Antagonism: Chemotaxis IC50 of NBI-74330 vs. Endogenous Ligands

NBI-74330 inhibits CXCL11-induced chemotaxis of CXCR3-expressing H9 T lymphoma cells with an IC50 of 3.9 nM, and of PHA/IL-2 differentiated primary T cells with an IC50 of 6.6 nM, establishing potent functional blockade of the primary physiological response mediated by CXCR3 [1]. This functional potency exceeds that of the endogenous ligand CXCL10, which exhibits an IC50 of 12.5 nM in CXCL11 binding inhibition assays, and substantially surpasses CXCL9 (IC50 45.2 nM) [2]. The rank order of functional inhibition—NBI-74330 > CXCL11 > CXCL10 > CXCL9—confirms that the small molecule antagonist can effectively outcompete physiological chemokine gradients at nanomolar concentrations [3].

chemotaxis T cell migration functional antagonism CXCR3 signaling

Selectivity Profile: Lack of Activity at Non-CXCR3 Chemokine Receptors

NBI-74330 exhibits a clean selectivity profile as demonstrated by its inability to significantly inhibit chemotactic responses mediated by other chemokine receptors including CXCR4 and CCR7, nor does it inhibit radioligand binding to a panel of non-chemokine G protein-coupled receptors [1]. This contrasts with the dual-antagonist TAK-779, which exhibits affinity for both CCR5 (Ki = 1.1 nM) and CXCR3, and with AMG 487, which while selective for CXCR3 over other chemokine receptors has documented CYP3A4 time-dependent inhibition liabilities (KI = 0.73–0.74 μM, kinact = 0.088–0.099 min−1) [2][3]. The receptor panel screening for NBI-74330 confirms no significant off-target activity at concentrations exceeding its functional IC50 range by several orders of magnitude [1].

receptor selectivity off-target screening chemokine receptor panel assay specificity

In Vivo Efficacy: Reduction of Joint Inflammation in Collagen-Induced Arthritis Model

In a DBA/1J mouse model of collagen-induced arthritis (CIA)—a standard preclinical model for rheumatoid arthritis—daily oral administration of NBI-74330 at 100 mg/kg from day 21 to day 34 post-induction significantly reduced arthritic scores and histological severity of inflammation compared to vehicle-treated CIA mice [1]. Quantitative flow cytometric analysis revealed that NBI-74330 treatment decreased the percentages of pathogenic CD4+IFN-γ+, CD4+TNF-α+, CD4+IL-17A+, and CXCR3+IFN-γ+ T cell subsets in splenic tissue, along with downregulation of mRNA levels for IFN-γ, TNF-α, T-bet, RANKL, IL-17A, RORγt, and IL-22 in knee tissues [1]. This in vivo efficacy profile distinguishes NBI-74330 from AMG 487, which while also active in CIA models, is reported to have a different T cell subset modulation signature [2].

collagen-induced arthritis rheumatoid arthritis model T cell-mediated inflammation in vivo pharmacology

Pharmacokinetic/Pharmacodynamic Relationship: Sustained Target Engagement Ex Vivo

A dedicated PK/PD study established that a single subcutaneous dose of NBI-74330 (100 mg/kg) in mice produces significant antagonism of agonist-induced CXCR3 internalization ex vivo 24 hours post-administration, demonstrating sustained target engagement [1]. The compound exhibited a buffer pA2 value of 7.84 ± 0.14 and a plasma pKB value of 6.36 ± 0.01, indicating a modest plasma protein binding shift [1]. Oral administration produced detectable plasma levels of both NBI-74330 and its active N-oxide metabolite for up to 7 hours, whereas subcutaneous dosing extended detectability to 24 hours [2]. This characterized PK/PD relationship enables informed dosing regimen selection—an advantage over less well-characterized CXCR3 antagonists such as SCH 546738 or AMG 487, for which equivalent murine PK/PD parameters are not uniformly reported [3].

pharmacokinetics pharmacodynamics target engagement CXCR3 internalization

Optimal Research Applications for NBI-74330 Based on Quantitative Evidence


In Vitro Characterization of CXCR3-Mediated T Cell Chemotaxis and Calcium Flux

NBI-74330 is ideally suited for in vitro functional assays requiring potent and selective blockade of CXCR3 signaling. Its low nanomolar IC50 values for calcium mobilization (IC50 = 7 nM for both CXCL10 and CXCL11 in RBL cells) and chemotaxis (IC50 = 3.9 nM in H9 cells) ensure robust signal inhibition at readily achievable concentrations, while its demonstrated selectivity over CXCR4 and CCR7 minimizes off-target effects in complex cell systems [1][2].

Preclinical Autoimmune and Inflammatory Disease Modeling

The validated efficacy of NBI-74330 in the collagen-induced arthritis (CIA) mouse model—with documented reductions in arthritic scores and pathogenic T cell subsets—positions this compound as a reference CXCR3 antagonist for studies of rheumatoid arthritis and other T cell-driven autoimmune conditions [3]. The established oral and subcutaneous dosing regimens (100 mg/kg) and characterized PK/PD relationship provide a reproducible framework for in vivo study design [4].

CXCR3 Target Engagement and Receptor Internalization Assays

The availability of a validated murine CXCR3 internalization assay, coupled with defined ex vivo target engagement parameters (significant antagonism 24 hours post-s.c. dose), makes NBI-74330 particularly valuable for PK/PD modeling and target occupancy studies [4]. The formation of an active N-oxide metabolite should be considered when interpreting in vivo efficacy data, as both parent and metabolite contribute to receptor antagonism [4].

Comparative Pharmacology Studies of CXCR3 Antagonist Chemotypes

NBI-74330 serves as a benchmark for the 3H-pyrido[2,3-d]pyrimidin-4-one structural class in comparative studies against other CXCR3 antagonist chemotypes (e.g., quinazolinones, non-competitive antagonists like SCH 546738, or dual antagonists like TAK-779). Its 5-fold higher affinity relative to the closely related AMG 487, combined with its clean selectivity profile, provides a quantitative reference point for structure-activity relationship (SAR) investigations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for NBI-74330

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.